DPP-4 Inhibitory Potency: Tetrahydro-2H-pyran-3-amine Demonstrates Sub-Micromolar Activity as a Parent Scaffold
Tetrahydro-2H-pyran-3-amine (tetrahydropyran-3-ylamine) exhibits intrinsic DPP-4 inhibitory activity with IC50 values of 0.6 μM in human plasma and 0.2 μM in vitro . This establishes the unsubstituted 3-aminotetrahydropyran core as a competent DPP-4 pharmacophore, in contrast to the 4-amino regioisomer (tetrahydro-2H-pyran-4-amine) for which no comparable DPP-4 inhibition data have been reported in primary literature .
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 μM (human plasma); 0.2 μM (in vitro) |
| Comparator Or Baseline | tetrahydro-2H-pyran-4-amine (4-amino regioisomer) |
| Quantified Difference | No reported DPP-4 inhibitory activity for the 4-amino analogue |
| Conditions | Human plasma assay; in vitro DPP-4 enzymatic assay |
Why This Matters
Procurement of the 3-amino regioisomer provides a validated DPP-4 inhibitory scaffold, whereas the 4-amino analogue lacks established activity in this therapeutically relevant target class.
